molecular formula C21H18FN3O B11460471 2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11460471
M. Wt: 347.4 g/mol
InChI Key: VEWXETAVCSGKAK-UHFFFAOYSA-N
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Description

2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents. Common methods include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to metabolism and inflammation . The binding of this compound to PPARs activates these receptors, leading to various downstream effects, including anti-inflammatory and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents, which confer specific biological activities and potential therapeutic applications. Its ability to act as a PPAR agonist distinguishes it from other compounds in the same family.

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H18FN3O/c1-3-17-20(14-8-10-15(22)11-9-14)21-23-13-12-18(25(21)24-17)16-6-4-5-7-19(16)26-2/h4-13H,3H2,1-2H3

InChI Key

VEWXETAVCSGKAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CC=C4OC

Origin of Product

United States

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